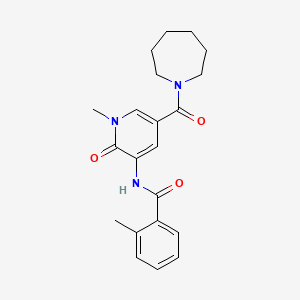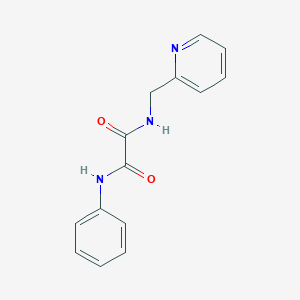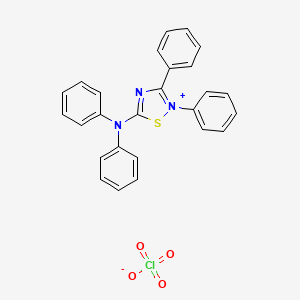
4-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile” is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is often used in medicinal chemistry to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . It also contains a sulfonyl group and a benzonitrile group.Physical And Chemical Properties Analysis
The molecular formula of the compound is C16H16N4O4S and its molecular weight is 360.39. Other specific physical and chemical properties are not available in the resources I have.Wissenschaftliche Forschungsanwendungen
Liquid Crystalline Behavior and Photophysical Properties
Compounds structurally similar to the specified chemical have been synthesized to investigate their liquid crystalline behavior and photophysical properties. The study by Ahipa et al. (2014) focuses on luminescent compounds containing methoxy pyridine, benzonitrile, and alkoxy benzene ring systems. These compounds exhibit liquid crystalline phases, with shorter chain lengths showing the nematic phase and longer chains displaying the orthorhombic columnar phase. Their optical properties suggest potential as blue-emitting materials, with absorption and emission in the UV-visible range, indicating applications in optical and electronic devices (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).
Antibacterial Activity
Another area of research involves the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives for evaluating their antibacterial activity. Bogdanowicz et al. (2013) synthesized cyanopyridine derivatives with various substituents and tested them against a range of aerobic and anaerobic bacteria. Some compounds showed significant antibacterial activity, suggesting their potential in developing new antimicrobial agents (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).
Enantiopure Bicyclic 1,2‐Oxazines
Research by Pulz et al. (2003) on the synthesis of enantiopure bicyclic 1,2-oxazines through the addition of lithiated methoxyallene to chiral cyclic nitrones highlights the compound's relevance in organic synthesis. This process leads to compounds that can further undergo transformations for the development of pharmaceuticals and bioactive molecules (Pulz, Cicchi, Brandi, & Reissig, 2003).
Herbicidal Sulfonylureas
In the agricultural sector, new fluoro intermediates for herbicidal sulfonylureas were developed by Hamprecht et al. (1999), focusing on pyrimidine and triazine intermediates. These compounds demonstrate selective post-emergence herbicidal activity in crops like cotton and wheat, indicating potential applications in agricultural chemistry (Hamprecht, Mayer, Westphalen, & Walter, 1999).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-23-15-6-7-16(19-18-15)24-13-8-9-20(11-13)25(21,22)14-4-2-12(10-17)3-5-14/h2-7,13H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFRECGOOSPBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2861361.png)





![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2861372.png)
![(E)-N'-{5-[(3,4-dimethylphenyl)amino]-1H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide](/img/structure/B2861373.png)
![exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate](/img/no-structure.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B2861377.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2861378.png)


